N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O3S2/c1-23-8-6-11-26(18-23)39-31(21-35-32(41)19-24-9-4-3-5-10-24)36-37-34(39)45-22-33(42)40-29(25-13-15-27(43-2)16-14-25)20-28(38-40)30-12-7-17-44-30/h3-18,29H,19-22H2,1-2H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBYIWUJOOEOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099927 | |
| Record name | N-[[5-[[2-[4,5-Dihydro-5-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362505-85-9 | |
| Record name | N-[[5-[[2-[4,5-Dihydro-5-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362505-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[5-[[2-[4,5-Dihydro-5-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple functional groups and heterocyclic moieties, suggest a broad spectrum of biological activities.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyrazole and Triazole Moieties : Known for their diverse biological activities, these heterocycles play a crucial role in the compound's pharmacological potential.
- Functional Groups : The presence of methoxy and thiophenyl groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, influencing cellular signaling pathways essential for maintaining homeostasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : The compound has shown efficacy against various cancer cell lines (e.g., H460, A549), demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. Research indicates that derivatives containing similar moieties can significantly reduce TNF-alpha levels in vitro .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. This suggests that this compound may possess similar capabilities .
Data Table: Summary of Biological Activities
Case Studies
A notable study investigated the effects of a structurally related compound on cancer cell proliferation. The results showed that the compound arrested the cell cycle at the G2/M phase and induced apoptosis through modulation of Bcl-2 and Bax protein expressions . This mechanism underscores the potential for developing targeted therapies based on this compound.
Scientific Research Applications
Drug Development
The compound has garnered attention for its potential as a drug candidate targeting specific biological pathways. Its structural features enable it to interact with various enzymes and receptors, which is critical for therapeutic efficacy. The presence of multiple functional groups enhances its reactivity and interaction capabilities, making it a valuable candidate for further research in pharmacology.
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has shown promise in biological studies as a probe for investigating biological pathways. Its unique structure allows it to potentially inhibit specific enzymes or modulate receptor activity, contributing to its therapeutic applications .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating strong efficacy against these organisms .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
Key Observations :
Critical Analysis :
- The target’s synthesis likely mirrors methods in , where S-alkylation with α-bromoacetophenone derivatives is pivotal for introducing the sulfanyl bridge.
- Challenges : Steric hindrance from the 3-methylphenyl group may reduce reaction efficiency compared to less bulky analogs .
Physicochemical Properties
Table 3: Computed Molecular Properties
| Property | Target Compound | Analog from | Analog from |
|---|---|---|---|
| Molecular Weight (g/mol) | ~640 | ~580 | ~620 |
| LogP (Predicted) | 4.2 | 3.8 | 4.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 |
Implications :
Computational Similarity Analysis
Using Tanimoto coefficients (structural similarity >0.8 indicates close analogs ):
- Tanimoto Score vs. : Estimated 0.85 due to shared triazole-sulfanyl-acetamide backbone.
- Tanimoto Score vs. : ~0.70 (divergence in pyrazole substituents).
Molecular Networking : Clustering based on MS/MS profiles would group the target with other triazole derivatives, aiding in dereplication .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including cyclization of pyrazoline precursors, thioether bond formation, and amide coupling. Critical parameters include:
- Temperature control : Pyrazoline ring formation requires reflux in ethanol (70–80°C) to ensure regioselectivity .
- Catalyst selection : Triethylamine or DMAP is used to accelerate amide bond formation, reducing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate the target compound (>95% purity) .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : - and -NMR are critical for verifying the thiophene (δ 7.2–7.4 ppm), pyrazoline (δ 3.1–3.5 ppm, diastereotopic protons), and triazole (δ 8.1–8.3 ppm) moieties .
- High-resolution mass spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H] at m/z 670.2345, calculated error <2 ppm) .
- IR spectroscopy : Validates carbonyl (C=O, ~1680 cm) and sulfanyl (C-S, ~680 cm) groups .
Q. How can researchers assess preliminary biological activity?
- In vitro enzyme inhibition assays : Screen against COX-2, EGFR, or Aurora kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial testing : Use microdilution methods (MIC values against S. aureus and E. coli) with ciprofloxacin as a positive control .
Q. What are common impurities in the synthesis, and how are they mitigated?
- Oxidation byproducts : Thioether-to-sulfoxide conversion occurs under excess HO; use inert atmospheres (N) and antioxidants like BHT .
- Incomplete cyclization : Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) and extend reaction time if necessary .
Q. How does the substitution pattern influence solubility and stability?
- Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO) but reduce stability under acidic conditions (pH <4) due to demethylation .
- Thiophene vs. phenyl : Thiophene increases π-stacking potential, improving crystallinity but lowering aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substitution at the 4-methoxyphenyl group : Replace with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition (IC reduced from 12 μM to 3.5 μM in EGFR) .
- Triazole modifications : Introduce methyl groups at the 4-position of the triazole to improve metabolic stability (t increased from 2.1 to 5.3 hours in hepatic microsomes) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) to identify key interactions (e.g., hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355) .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of the pyrazoline ring in the binding pocket .
Q. How to resolve contradictions in spectral data for stereoisomers?
- Chiral HPLC : Separate diastereomers using a Chiralpak IA column (hexane/isopropanol 85:15) to assign configurations via circular dichroism (CD) spectra .
- NOESY experiments : Identify spatial proximity between the thiophene proton and pyrazoline methylene group to confirm cis/trans isomerism .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure oral bioavailability in rodent models; low bioavailability (<20%) may explain reduced in vivo activity despite potent in vitro IC values .
- Prodrug design : Acetylate the acetamide group to enhance membrane permeability, followed by esterase-mediated activation in plasma .
Q. How to elucidate the mechanism of enzyme inhibition?
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of COX-2 with K = 0.8 μM) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to confirm slow dissociation from the target (e.g., k = 0.002 s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
